molecular formula C10H10BrFO B598012 1-(5-Bromo-2-fluorophenyl)butan-1-one CAS No. 1197943-61-5

1-(5-Bromo-2-fluorophenyl)butan-1-one

Cat. No.: B598012
CAS No.: 1197943-61-5
M. Wt: 245.091
InChI Key: YFIKSXUBLVNPSA-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)butan-1-one is an organic compound with the molecular formula C10H10BrFO and a molecular weight of 245.09 g/mol . It is a substituted phenyl ketone, characterized by the presence of bromine and fluorine atoms on the phenyl ring, and a butanone group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-fluorophenyl)butan-1-one typically involves the reaction of 5-bromo-2-fluorobenzene with butanone under specific conditions. One common method involves the use of a Grignard reagent, where 5-bromo-2-fluorobenzene is reacted with methylmagnesium chloride in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction mixture is then heated to reflux, followed by quenching with a saturated ammonium chloride solution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-fluorophenyl)butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, such as azides or nitriles.

    Oxidation Reactions: Carboxylic acids are typically formed.

    Reduction Reactions: Alcohols are the major products.

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)butan-1-one has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)butan-1-one is not well-documented. as a substituted phenyl ketone, it may interact with various molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the ketone group can form hydrogen bonds or act as a nucleophile in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-2-fluorophenyl)butan-1-one
  • 1-(5-Bromo-2-chlorophenyl)butan-1-one
  • 1-(5-Bromo-2-methylphenyl)butan-1-one

Uniqueness

1-(5-Bromo-2-fluorophenyl)butan-1-one is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. The presence of both bromine and fluorine atoms can enhance its ability to participate in halogen bonding and other interactions compared to similar compounds with different substituents .

Properties

IUPAC Name

1-(5-bromo-2-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIKSXUBLVNPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680738
Record name 1-(5-Bromo-2-fluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197943-61-5
Record name 1-(5-Bromo-2-fluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-(5-bromo-2-fluoro-phenyl)-butan-1-ol (6.2 g, 25 mmol) in dry CH2Cl2 (60 mL) were added pyridinium dichromate (19.0 g, 50.3 mmol) and molecular sieves powder (1.24 g) at room temperature and stirred overnight. The reaction mixture was filtered through diatomaceous earth and washed with diethyl ether (200 mL). The combined CH2Cl2 and ether layers were dried over anhydrous Na2SO4, filtered and concentrated to give a crude product, which was purified by column chromatography using 5% ethyl acetate/pet-ether as eluents to afford 1-(5-bromo-2-fluorophenyl)butan-1-one (4.6 g, 75%) as a syrup. 1H NMR (CDCl3): δ 8.0 (m, 1H), 7.5-7.6 (m, 1H), 7.0 (t, 1H), 2.9-3.0 (m, 2H), 1.7 (q, 2H), 1.0 (t, 3H).
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
[Compound]
Name
powder
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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